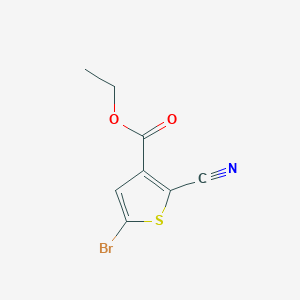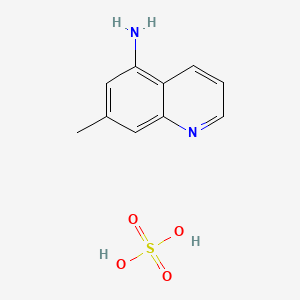
5-Amino-7-methylquinoline sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylquinolin-5-amine sulfate is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.28 g/mol . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound known for its wide range of biological activities and applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylquinolin-5-amine sulfate typically involves the modification of the quinoline nucleus. One common method is the reaction of aniline derivatives with malonic acid equivalents . Another approach involves the condensation of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine, followed by a Suzuki–Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production methods for 7-methylquinolin-5-amine sulfate are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methylquinolin-5-amine sulfate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline derivatives with reduced nitrogen functionalities.
Wissenschaftliche Forschungsanwendungen
7-Methylquinolin-5-amine sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including malaria and cancer.
Industry: Utilized in the production of dyes, catalysts, and electronic materials.
Wirkmechanismus
The mechanism of action of 7-methylquinolin-5-amine sulfate involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In cancer cells, quinoline derivatives may induce apoptosis, inhibit angiogenesis, and disrupt cell migration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound of 7-methylquinolin-5-amine sulfate, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline nucleus.
Camptothecin: An anticancer agent that also contains a quinoline moiety.
Uniqueness
7-Methylquinolin-5-amine sulfate is unique due to its specific substitution pattern on the quinoline nucleus, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
93687-28-6 |
|---|---|
Molekularformel |
C10H12N2O4S |
Molekulargewicht |
256.28 g/mol |
IUPAC-Name |
7-methylquinolin-5-amine;sulfuric acid |
InChI |
InChI=1S/C10H10N2.H2O4S/c1-7-5-9(11)8-3-2-4-12-10(8)6-7;1-5(2,3)4/h2-6H,11H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
LLWHSIDJIYPAOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=CC=NC2=C1)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine](/img/structure/B11859870.png)
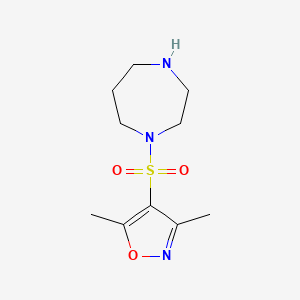
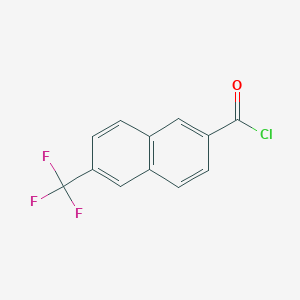

![Acetamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-](/img/structure/B11859912.png)
![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)

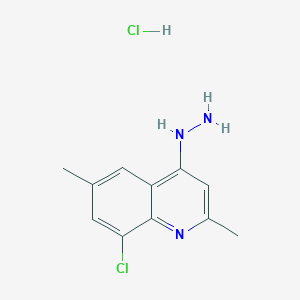

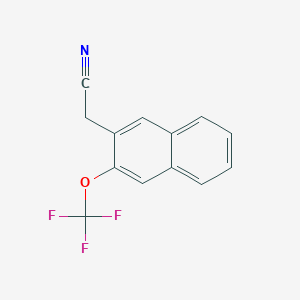
![3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11859951.png)
![8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one](/img/structure/B11859956.png)
